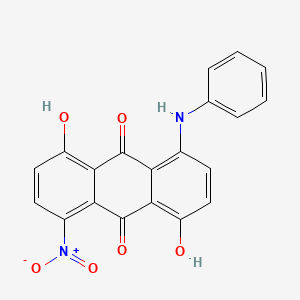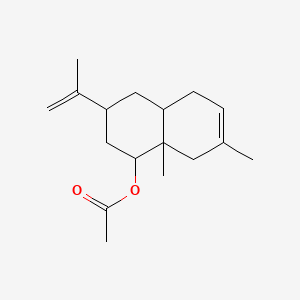
2,4,6-Trichlorobenzenediazonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichlorobenzenediazonium chloride is an aromatic diazonium salt derived from 2,4,6-trichloroaniline This compound is known for its reactivity and is used in various organic synthesis reactions
准备方法
Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorobenzenediazonium chloride is typically prepared through a diazotization reaction. The process involves the reaction of 2,4,6-trichloroaniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid under cold conditions. The reaction proceeds as follows:
- Dissolve 2,4,6-trichloroaniline in hydrochloric acid.
- Cool the solution to 0-5°C.
- Slowly add a solution of sodium nitrite to the mixture while maintaining the temperature.
- The diazonium salt precipitates out and can be isolated by filtration.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.
化学反应分析
Types of Reactions: 2,4,6-Trichlorobenzenediazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxyl groups, and nitriles. For example, treating the diazonium salt with hypophosphorous acid reduces the diazonium group to form 1,3,5-trichlorobenzene.
Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions:
Hydroxyl Group Substitution: Heating the diazonium salt with water results in the formation of phenols.
Reduction: Hypophosphorous acid is commonly used to reduce the diazonium group to a hydrogen atom, forming the corresponding aromatic compound.
Major Products:
1,3,5-Trichlorobenzene: Formed by the reduction of the diazonium group.
Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.
科学研究应用
2,4,6-Trichlorobenzenediazonium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: The compound can be used to modify biomolecules through diazotization reactions, aiding in the study of protein and nucleic acid functions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4,6-trichlorobenzenediazonium chloride involves the formation of a diazonium ion, which is highly reactive. The diazonium ion can undergo substitution or coupling reactions, leading to the formation of various products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it an excellent electrophile.
相似化合物的比较
2,4,6-Trichlorobenzoyl Chloride: Another chlorinated aromatic compound used in organic synthesis.
2,6-Dichlorobenzenediazonium Chloride: Similar in structure but with fewer chlorine atoms, leading to different reactivity and applications.
Uniqueness: 2,4,6-Trichlorobenzenediazonium chloride is unique due to the presence of three chlorine atoms, which influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where other diazonium salts may not be as effective.
属性
CAS 编号 |
27093-67-0 |
|---|---|
分子式 |
C6H2Cl4N2 |
分子量 |
243.9 g/mol |
IUPAC 名称 |
2,4,6-trichlorobenzenediazonium;chloride |
InChI |
InChI=1S/C6H2Cl3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2H;1H/q+1;/p-1 |
InChI 键 |
CKBBJIAJAWFJEZ-UHFFFAOYSA-M |
规范 SMILES |
C1=C(C=C(C(=C1Cl)[N+]#N)Cl)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


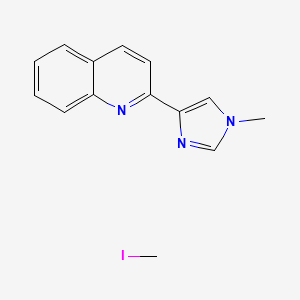
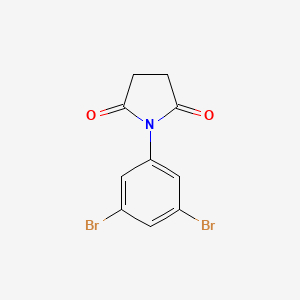
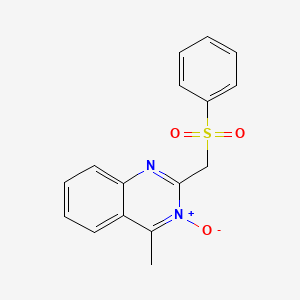



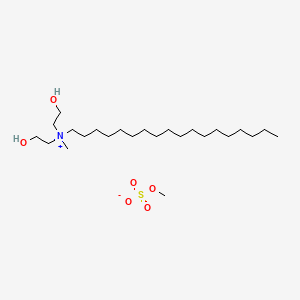
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)

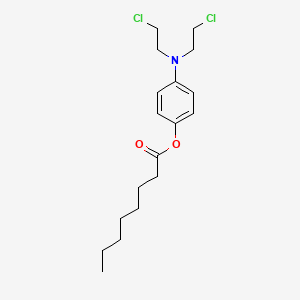

![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)
